molecular formula C9H9FO B2510619 Phenol, 3-cyclopropyl-5-fluoro- CAS No. 1402666-87-8

Phenol, 3-cyclopropyl-5-fluoro-

Cat. No. B2510619
CAS RN: 1402666-87-8
M. Wt: 152.168
InChI Key: XPUKOCHCVPJRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Phenolic compounds can be synthesized using various methods. For instance, they can be synthesized by an ester rearrangement in the Fries rearrangement, by a rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, by hydrolysis of phenolic esters or ethers, and by reduction of quinones . Enzymatic synthesis of fluorinated compounds has also been reported .


Molecular Structure Analysis

Phenols contain a benzene ring which is bonded to a hydroxyl group . The structure of “Phenol, 3-cyclopropyl-5-fluoro-” would include a cyclopropyl group and a fluorine atom attached to the phenol structure.


Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenols are similar to alcohols but form much stronger hydrogen bonds than the alcohols. Hence, they are more soluble in water than alcohols and have a higher boiling point . The solubility of phenol in water is generally decided by the hydroxyl group that is present .

Scientific Research Applications

  • Catalysis and Intermediate Formation in Chemical Reactions Phenol, 3-cyclopropyl-5-fluoro-, has been studied in the context of intramolecular reactions of alkynes with furans and electron-rich arenes. A key finding is the role of cyclopropyl platinum carbenes as intermediates in these reactions, leading to the formation of phenols and other cyclization products. This highlights its potential use in synthetic chemistry and catalysis (Martín‐Matute et al., 2003).

  • Development of pH Sensitive Probes Fluorinated o-aminophenol derivatives, which can include structures similar to phenol, 3-cyclopropyl-5-fluoro-, have been developed as pH-sensitive probes. These compounds are useful in biological and chemical research for measuring intracellular pH, demonstrating the compound's relevance in bioanalytical chemistry (Rhee et al., 1995).

  • Applications in Organic Light-Emitting Diodes (OLEDs) In the field of materials science, particularly in the development of OLEDs, phenol derivatives including fluorinated phenols have been used as ancillary ligands in iridium complexes. These complexes exhibit high photoluminescence quantum efficiency, highlighting the role of such compounds in enhancing the performance of OLEDs (Jin et al., 2014).

  • Synthesis of Biologically Active Compounds Phenol, 3-cyclopropyl-5-fluoro-, may be involved in the synthesis of biologically active compounds. A study on the synthesis of disubstituted and polysubstituted phenols from acyclic precursors, including similar fluorinated phenols, indicates its potential application in creating pharmaceuticals or bioactive molecules (Qian et al., 2015).

  • Investigations in Biochemistry and Microbiology Fluorinated phenols, akin to phenol, 3-cyclopropyl-5-fluoro-, have been used in studies investigating the anaerobic transformation of phenol to benzoate, a process significant in environmental biochemistry and microbiology (Genthner et al., 1989).

Safety and Hazards

Phenol is a toxic compound whose vapors are corrosive to the skin, eyes, and respiratory tract . It is active against a wide range of micro-organisms including some fungi and viruses, but is only slowly effective against spores .

Future Directions

Cycloalkanes, such as cyclopropyl in “Phenol, 3-cyclopropyl-5-fluoro-”, are crucial in many biological processes that occur in most living things . Understanding cycloalkanes and their properties could lead to the development of new compounds and applications in the future .

properties

IUPAC Name

3-cyclopropyl-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6,11H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUKOCHCVPJRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-cyclopropylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.